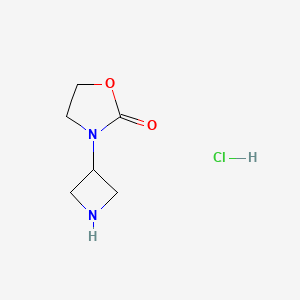
3-(Azetidin-3-yl)oxazolidin-2-one hydrochloride
Overview
Description
“3-(Azetidin-3-yl)oxazolidin-2-one hydrochloride” is a chemical compound with the CAS Number: 2097999-67-0 . It has a molecular weight of 178.62 and its IUPAC name is 3-(azetidin-3-yl)oxazolidin-2-one hydrochloride . It is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H10N2O2.ClH/c9-6-8(1-2-10-6)5-3-7-4-5;/h5,7H,1-4H2;1H . This code provides a unique identifier for the molecular structure of the compound.Scientific Research Applications
Antimicrobial Properties of Azetidinones : A study by Baruah, Puzari, Sultana, & Barman (2018) focused on the synthesis of azetidinones derived from oxazolidinones, which displayed superior antimicrobial properties against both gram-positive and gram-negative bacteria. The enhanced antibacterial activity was attributed to the presence of the azetidinone ring and hydrophobic alkyl side chains in the scaffolds.
Synthesis of Chiral Azetidinones : Holton and Liu (1993) Holton & Liu, 1993 reported the high-yield preparation of optically pure 3-keto-4-aryl azetidin-2-ones through the Staudinger reaction of a substituted ketene, leading to chiral cis-3-hydroxy-4-aryl azetidin-2-ones.
Novel Oxazolidinone with Improved Safety : Gordeev and Yuan (2014) Gordeev & Yuan, 2014 described a novel oxazolidinone, distinguished by its high activity against Gram-positive pathogens and reduced potential for myelosuppression and monoamine oxidase inhibition (MAOI).
Preparation of Heteroaryloxetanes and Heteroarylazetidines : Duncton et al. (2009) Duncton et al., 2009 introduced oxetan-3-yl and azetidin-3-yl groups into heteroaromatic bases using a radical addition method (Minisci reaction), contributing to the drug discovery industry.
Ring Expansion of Azetidines to Oxazolidinones : Couty, Drouillat, & Lemée (2011) Couty, Drouillat, & Lemée, 2011 explored the reaction of 2-(1-hydroxyalkyl)azetidines with bis(trichloromethyl) carbonate, leading to 4-(2-chloroethyl)oxazolidinones, revealing dependence on alcohol class and azetidine ring substitution.
Synthesis of Difluoroazetidinones : Marcotte et al. (1999) Marcotte, Pannecoucke, Feasson, & Quirion, 1999 achieved the diastereoselective alkylation of chiral oxazolidines, forming 3,3-difluoroazetidin-2-ones, which were then converted into optically pure α,α-difluoro-β-amino acids.
Use of Oxazolidinones as Latent Aziridine Equivalents : Poindexter et al. (1992) Poindexter, Owens, Dolan, & Woo, 1992 examined the utility of oxazolidinones as latent, carboxylated aziridine functionalities, yielding aminoethylated adducts upon reaction with aromatic amine salts, phenols, or thiophenols.
Mitochondrial Protein Synthesis Inhibition in Oxazolidinones : Renslo et al. (2007) Renslo et al., 2007 discussed oxazolidinone analogs with substituted piperidine or azetidine C-rings, showing reduced mitochondrial protein synthesis inhibition while maintaining antibacterial potency.
Safety And Hazards
The safety information for this compound includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
properties
IUPAC Name |
3-(azetidin-3-yl)-1,3-oxazolidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2.ClH/c9-6-8(1-2-10-6)5-3-7-4-5;/h5,7H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFHJXMIHAORMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1C2CNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Azetidin-3-yl)oxazolidin-2-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[3-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine](/img/structure/B1488508.png)
![1-[(Cyclopropylamino)methyl]cyclopentan-1-amine](/img/structure/B1488509.png)
![2-(2-aminoethyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B1488510.png)


![methyl({[1-(3-methylbutyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1488514.png)
![Ethyl 2-[(6-chloropyrimidin-4-yl)amino]acetate](/img/structure/B1488515.png)
![2-amino-1-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)ethan-1-ol](/img/structure/B1488517.png)
![1-{[(Cyclopropylmethyl)amino]methyl}cyclohexan-1-ol](/img/structure/B1488518.png)
![1-{[(3-Hydroxypropyl)amino]methyl}cyclohexan-1-ol](/img/structure/B1488520.png)
